Antifungal agent 85

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

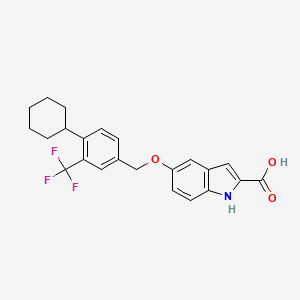

Molecular Formula |

C23H22F3NO3 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

5-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C23H22F3NO3/c24-23(25,26)19-10-14(6-8-18(19)15-4-2-1-3-5-15)13-30-17-7-9-20-16(11-17)12-21(27-20)22(28)29/h6-12,15,27H,1-5,13H2,(H,28,29) |

InChI Key |

QFVAQJVBLPDSCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC(=C4)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Antifungal agent 85 mechanism of action

Disclaimer

The designation "Antifungal Agent 85" does not correspond to a publicly recognized or scientifically published compound. Therefore, this document provides a comprehensive technical guide on the mechanism of action of a representative, novel class of antifungal agents: inhibitors of β-(1,3)-D-glucan synthase . This mechanism is shared by the recently developed triterpenoid antifungal, ibrexafungerp, and the established echinocandin class of drugs. The data, protocols, and pathways described herein are based on established scientific literature for this class of antifungal agents and serve as a detailed model for understanding the core mechanism of action for such a compound.

An In-depth Technical Guide on the Core Mechanism of Action of a Novel β-(1,3)-D-Glucan Synthase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary mechanism of action for this class of antifungal agents is the potent and specific inhibition of the enzyme β-(1,3)-D-glucan synthase . This enzyme is an integral component of the fungal cell membrane and is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that constitutes the main structural component of the fungal cell wall.

By non-competitively inhibiting this enzyme, the antifungal agent disrupts the formation of β-(1,3)-D-glucan polymers.[1][2][3] The depletion of this essential structural element leads to a weakened cell wall that can no longer withstand internal osmotic pressure. This compromise of cell wall integrity results in cell lysis and, consequently, fungal cell death.[4][5][6] This mechanism is fungicidal against most Candida species and fungistatic against Aspergillus species.[6][7]

A key advantage of this target is its specificity to fungi, as mammalian cells do not possess a cell wall or the β-(1,3)-D-glucan synthase enzyme, which contributes to a favorable safety profile with low host toxicity.[1][8]

Fungal Stress Response: The Cell Wall Integrity (CWI) Pathway

Inhibition of β-(1,3)-D-glucan synthesis and the resulting damage to the cell wall triggers a compensatory stress response in the fungus known as the Cell Wall Integrity (CWI) pathway.[9][10] This is a conserved signaling cascade, governed by a mitogen-activated protein kinase (MAPK) module, that attempts to repair cell wall damage.[11][12] The pathway senses cell wall stress at the plasma membrane, initiating a phosphorylation cascade that ultimately leads to the activation of transcription factors. These factors upregulate the expression of genes involved in cell wall remodeling and chitin synthesis as a compensatory mechanism.[10] Understanding this pathway is crucial for characterizing the fungal response to the antifungal agent.

Quantitative Data: In Vitro Antifungal Activity

The in vitro potency of a novel β-(1,3)-D-glucan synthase inhibitor can be quantified by determining its Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC data for the novel agent ibrexafungerp compared to the echinocandin anidulafungin against various Candida species, including echinocandin-resistant strains with mutations in the fks gene.

Table 1: Comparative MICs (μg/mL) against Candida auris Isolates

| Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |

|---|---|---|---|

| Ibrexafungerp | 0.06 - 2.0 | 0.5 | 1.0 |

| Anidulafungin | 0.016 - >32 | - | - |

| Micafungin | 0.03 - >32 | - | - |

Data compiled from studies with over 400 isolates.[13][14]

Table 2: Ibrexafungerp Activity against Echinocandin-Resistant C. auris

| Isolate Type | Number of Isolates | Ibrexafungerp MIC Range (μg/mL) |

|---|---|---|

| Echinocandin-Resistant (fks mutations) | 32 | 0.5 - 1.0 |

| Pan-Resistant | 5 | 0.12 - 1.0 |

Data demonstrates retained activity against resistant strains.[13]

Table 3: Comparative MICs (μg/mL) against Candida glabrata Isolates

| Antifungal Agent | Isolate Type | MIC Range | MIC₅₀ | MIC₉₀ |

|---|---|---|---|---|

| Ibrexafungerp | Wild-Type (WT) | 0.25 - 1.0 | - | - |

| Echinocandin-Resistant | 0.12 - 16 | 0.25 | 1.0 | |

| Anidulafungin | Wild-Type (WT) | - | - | - |

| Echinocandin-Resistant | 0.015 - 4.0 | - | - |

Data compiled from multiple studies.[8]

Experimental Protocols

Protocol for Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[15][16][17]

Methodology:

-

Inoculum Preparation:

-

Culture the fungal isolate (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24 hours at 35°C.

-

Prepare a suspension of the culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of "this compound" in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

-

Include a positive control well (no drug) and a negative control well (no inoculum).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at 35°C for 24 hours.

-

-

Endpoint Determination:

-

Read the plate visually or with a spectrophotometer.

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent (≥50%) reduction in growth compared to the drug-free growth control well.[18]

-

Protocol for In Vitro β-(1,3)-D-Glucan Synthase Activity Assay

This protocol measures the direct inhibitory effect of the antifungal agent on the target enzyme using a fluorescence-based assay. It is a safer and less expensive alternative to traditional radioactive assays.[19]

Methodology:

-

Enzyme Preparation:

-

Culture the fungal strain (e.g., C. albicans) to the exponential growth phase.

-

Prepare a microsomal membrane fraction containing the β-(1,3)-D-glucan synthase enzyme complex via mechanical cell disruption (e.g., bead beating) and differential centrifugation.[20][21]

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

In a microtiter plate, prepare reaction mixtures containing:

-

Tris buffer (pH ~7.5-8.0)

-

GTPγS (activator)

-

Microsomal enzyme preparation

-

Varying concentrations of "this compound" (or a DMSO vehicle control).

-

-

Initiate the reaction by adding the substrate, UDP-glucose.

-

Incubate the reaction at 30°C for 60-120 minutes to allow for the synthesis of the glucan polymer product.

-

-

Quantification of Glucan Product:

-

Stop the reaction by adding NaOH.

-

Add a solution of aniline blue, a fluorochrome that specifically binds to β-(1,3)-glucans.

-

Measure the fluorescence using a microplate reader (excitation ~400 nm, emission ~460 nm).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each drug concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the agent that inhibits 50% of the enzyme's activity) by plotting inhibition versus drug concentration.

-

References

- 1. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

- 2. Echinocandin - Wikipedia [en.wikipedia.org]

- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]

- 9. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scynexis.com [scynexis.com]

- 15. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Emodin Reduces the Activity of (1,3)-β-D-glucan Synthase from Candida albicans and Does Not Interact with Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Discovery and Isolation of a Novel Antifungal Agent

This whitepaper provides a detailed overview of the discovery and isolation of a representative antifungal agent, Caspofungin. The methodologies, data, and workflows presented are synthesized from established research and offer a technical guide for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. This guide details the multi-step process from initial screening to the isolation of a potent antifungal compound, using the discovery of Caspofungin as a representative case study. Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring lipopeptide isolated from the fungus Glarea lozoyensis.[1] It was the first approved member of the echinocandin class of antifungal drugs, which target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan.[2]

Discovery and Screening

The journey to discover a new antifungal agent often begins with the screening of natural product libraries. In the case of the echinocandins, initial screening of fungal fermentation broths identified a novel lipopeptide with potent antifungal activity.

Experimental Protocol: Initial Screening of Fungal Fermentation Broths

-

Culture Collection: A diverse collection of fungal strains is maintained on agar slants. For the discovery of pneumocandins, the producing organism was identified as Glarea lozoyensis.

-

Fermentation:

-

Fungal spores are inoculated into seed flasks containing a suitable growth medium.

-

After incubation, the seed culture is transferred to larger production fermenters.

-

Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specified period to allow for the production of secondary metabolites.

-

-

Extraction:

-

The fermentation broth is harvested and the mycelia are separated from the supernatant by filtration or centrifugation.

-

The crude extract containing potential antifungal compounds is obtained by solvent extraction of the mycelia and/or the supernatant.

-

-

Antifungal Activity Assay (Broth Microdilution):

-

The crude extract is serially diluted in a 96-well microtiter plate.

-

A standardized inoculum of a target fungal pathogen (e.g., Candida albicans) is added to each well.

-

The plates are incubated, and the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the extract that prevents visible fungal growth.

-

Logical Relationship: From Screening to Lead Identification

Caption: High-level workflow from fungal culture to drug candidate.

Isolation and Purification of Pneumocandin B0

Following the identification of a promising antifungal "hit" from the crude extract, the next critical phase is the isolation and purification of the active compound, Pneumocandin B0.

Experimental Protocol: Isolation and Purification

-

Initial Extraction: The fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic antifungal compounds into the organic phase.

-

Chromatographic Separation: A multi-step chromatographic approach is employed for purification:

-

Adsorption Chromatography: The crude extract is first subjected to column chromatography using a silica gel or alumina stationary phase with a gradient of organic solvents to separate compounds based on polarity.

-

Size-Exclusion Chromatography: Further separation is achieved based on molecular size using a gel permeation chromatography (GPC) column.

-

High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity is typically accomplished using reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of acetonitrile and water.

-

-

Purity Assessment: The purity of the isolated Pneumocandin B0 is assessed by analytical HPLC and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow: Isolation and Purification

Caption: Step-wise process for the isolation of Pneumocandin B0.

Semi-Synthesis of Caspofungin

Pneumocandin B0, while active, was further modified through semi-synthesis to improve its pharmacokinetic and safety profile, leading to the development of Caspofungin.[1]

Experimental Protocol: Semi-Synthesis

The key modification involves the addition of an amine-containing side chain to the cyclic peptide core of Pneumocandin B0.

-

Amine Side Chain Introduction: A key step in the semi-synthesis of caspofungin is the reductive amination of pneumocandin B0. This involves reacting the hemiaminal moiety of pneumocandin B0 with an appropriate amine under reducing conditions.

-

Purification of Caspofungin: The resulting Caspofungin is purified from the reaction mixture using chromatographic techniques, primarily RP-HPLC, similar to the final purification step of the natural product.

-

Salt Formation: For improved stability and solubility, Caspofungin is converted to its acetate salt.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the antifungal activity of Caspofungin.

Table 1: In Vitro Antifungal Activity of Caspofungin (MIC in µg/mL)

| Fungal Species | MIC Range (µg/mL) |

| Candida albicans | 0.015 - 0.25 |

| Candida glabrata | 0.03 - 0.5 |

| Candida tropicalis | 0.03 - 0.5 |

| Aspergillus fumigatus | 0.015 - 0.12 |

| Aspergillus flavus | 0.03 - 0.25 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅₂H₈₈N₁₀O₁₅ |

| Molecular Weight | 1093.3 g/mol |

| Class | Echinocandin |

| Mechanism of Action | Inhibition of β-(1,3)-D-glucan synthase |

Mechanism of Action: Signaling Pathway

Caspofungin exerts its antifungal effect by inhibiting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of the major fungal cell wall polymer, β-(1,3)-D-glucan. This disruption of cell wall integrity leads to osmotic instability and cell death.[3]

Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

Caption: Mechanism of action of Caspofungin on the fungal cell wall.

Conclusion

The discovery and development of Caspofungin serves as a paradigm for modern antifungal drug discovery. It highlights the importance of natural product screening, the power of semi-synthetic modification to optimize lead compounds, and the success of targeting a fungal-specific pathway. The detailed protocols and data presented in this guide provide a framework for researchers engaged in the critical mission of developing the next generation of antifungal therapies.

References

Elucidation of the Chemical Structure of Antifungal Agent 85: A Technical Guide

Introduction

Antifungal Agent 85 is a novel synthetic compound that has demonstrated significant in vitro and in vivo efficacy against a broad spectrum of pathogenic fungi. Early screening revealed potent activity against clinically relevant species, including strains of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, including those resistant to existing therapies. This technical guide provides a comprehensive overview of the methodologies and data that culminated in the complete elucidation of its chemical structure. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

I. Spectroscopic and Spectrometric Data

The structural characterization of this compound was accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule.

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.15 | 1H | s | - | Triazole-H |

| 7.90 | 1H | s | - | Triazole-H |

| 7.60 | 2H | d | 8.5 | Ar-H |

| 7.45 | 2H | d | 8.5 | Ar-H |

| 4.85 | 1H | dd | 8.0, 6.5 | CH-O |

| 4.50 | 2H | s | - | CH₂-N |

| 3.90 | 1H | m | - | CH-CH₂ |

| 2.10 | 2H | t | 7.0 | CH₂-C=O |

| 1.30 | 3H | d | 6.0 | CH₃ |

| 0.95 | 3H | t | 7.5 | CH₃ |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | Assignment |

| 172.5 | C=O |

| 152.0 | Triazole-C |

| 148.5 | Triazole-C |

| 135.0 | Ar-C |

| 130.0 | Ar-CH |

| 128.5 | Ar-CH |

| 125.0 | Ar-C |

| 75.0 | CH-O |

| 55.0 | CH₂-N |

| 45.0 | CH-CH₂ |

| 30.0 | CH₂-C=O |

| 21.0 | CH₃ |

| 14.0 | CH₃ |

B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Mass Analyzer | Time-of-Flight (TOF) |

| Calculated Mass [M+H]⁺ | 345.1617 |

| Measured Mass [M+H]⁺ | 345.1620 |

| Molecular Formula | C₁₇H₂₀N₄O₃ |

II. X-ray Crystallography

Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure of this compound, confirming the connectivity established by NMR and MS.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125 |

| b (Å) | 15.845 |

| c (Å) | 11.231 |

| β (°) | 98.54 |

| Volume (ų) | 1782.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.285 |

| R-factor | 0.045 |

III. Experimental Protocols

A. NMR Spectroscopy

-

Sample Preparation: 5 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

-

Data Acquisition: ¹H NMR spectra were acquired with 16 scans, a spectral width of 8278 Hz, and a relaxation delay of 1.0 s. ¹³C NMR spectra were acquired with 1024 scans, a spectral width of 30,000 Hz, and a relaxation delay of 2.0 s.

-

Data Processing: The data were processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak.

B. Mass Spectrometry

-

Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol. This solution was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Analysis was performed on a Waters SYNAPT G2-Si High Definition Mass Spectrometer.

-

Method: The sample was introduced via direct infusion at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 40 V, and a source temperature of 120°C.

-

Data Analysis: The elemental composition was determined using the MassLynx software by comparing the measured accurate mass to the theoretical mass.

C. X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of this compound in ethyl acetate.

-

Data Collection: A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å). Data were collected at 100 K.

-

Structure Solution and Refinement: The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

IV. Visualizations

Caption: Experimental workflow for the structure elucidation of this compound.

Caption: Proposed mechanism of action for this compound.

Antifungal Agent 85: A Synthetic Compound, Not a Product of Biosynthesis

Initial investigations into the purported "Antifungal Agent 85" reveal that this compound, also identified as compound 24f, is a synthetic molecule rather than a natural product. As such, it does not possess a biosynthetic pathway. This technical guide will clarify the nature of this compound based on available scientific literature and address the original query's core requirements in the context of its synthetic origin.

A search for "this compound" leads to its identification as compound 24f, a novel synthetic antibacterial agent.[1] The compound is described in the context of the design and synthesis of etrasimod derivatives targeting Gram-positive bacteria. This fundamentally alters the scope of the original request, as a synthetic compound does not have a biological pathway for its creation that can be detailed in the manner of a natural product.

While the request for a detailed guide on the biosynthetic pathway, including related data and experimental protocols, cannot be fulfilled due to the compound's synthetic nature, this report will provide the available information on its chemical identity and origin.

Chemical Identity and Synthesis

"this compound" or "compound 24f" is a potent antibacterial compound with minimum inhibitory concentration (MIC) values between 2.5 and 10 μM against various Gram-positive bacteria.[1] Its chemical formula is C23H22F3NO3 and it has a molecular weight of 417.42.[1]

The synthesis of this and related compounds is detailed in research focused on the development of new antibacterial agents. For researchers and drug development professionals, the relevant experimental protocols would pertain to its chemical synthesis, not enzymatic reactions within a living organism.

Below is a logical representation of the information flow leading to the understanding of "this compound."

Reframing the Core Requirements

Given that a biosynthetic pathway does not apply, the core requirements of the original request can be addressed as follows:

-

Data Presentation: Quantitative data for "this compound" would include metrics such as MIC values against different bacterial strains, cytotoxicity data (e.g., CC50 values), and pharmacokinetic parameters if available from the referenced studies. A comprehensive table would summarize this synthetic compound's activity profile.

-

Experimental Protocols: The relevant experimental protocols are those of synthetic organic chemistry. These would detail the reaction steps, reagents, catalysts, purification methods (such as chromatography), and analytical techniques (like NMR and mass spectrometry) used to synthesize and characterize compound 24f.

-

Visualization: Diagrams relevant to this compound would illustrate its chemical synthesis pathway, structure-activity relationships (SAR) among its analogs, or its proposed mechanism of antibacterial action, rather than a biological signaling or biosynthetic pathway.

For researchers interested in this compound, the focus should be on its chemical synthesis, antibacterial properties, and potential as a lead compound for new drug development against Gram-positive bacteria. Future investigations would likely involve optimizing its structure to enhance efficacy and reduce potential toxicity, rather than elucidating a non-existent biosynthetic pathway.

References

An In-Depth Technical Guide to the Spectrum of Activity of Novel Triazole Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity and associated methodologies for a series of novel 1,2,3-triazole-containing fluconazole analogues. The information presented is compiled from peer-reviewed research and is intended to inform researchers, scientists, and drug development professionals in the field of antifungal agent discovery.

Executive Summary

The emergence of resistance to existing antifungal therapies necessitates the development of new agents with improved efficacy and a broad spectrum of activity. This document focuses on a series of fluconazole-based mimics incorporating a 1,2,3-triazole moiety. These compounds have demonstrated potent in vitro activity against a range of clinically relevant Candida species. Notably, several of these analogues exhibit greater potency than the parent drug, fluconazole, and the polyene antifungal, amphotericin B. The mechanism of action for triazole antifungals is generally attributed to the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This guide provides quantitative data on the antifungal spectrum, detailed experimental protocols for susceptibility testing, and a visualization of the targeted biochemical pathway.

Quantitative Spectrum of Activity

The in vitro antifungal activity of novel 1,2,3-triazole containing fluconazole analogues was evaluated by determining their minimum inhibitory concentrations (MICs) against various Candida species. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The results, summarized from the work of Aher et al. (2009), are presented in the tables below.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,2,3-Triazole Fluconazole Analogues against Candida Species (µg/mL) [1]

| Compound | C. albicans (ATCC 90028) | C. albicans (Clinical Isolate 1) | C. parapsilosis (ATCC 22019) | C. krusei (ATCC 6258) | C. tropicalis (ATCC 750) |

| 12 | 0.25 | 0.5 | 0.25 | 1 | 0.5 |

| 15 | 0.5 | 1 | 0.5 | 2 | 1 |

| 16 | 1 | 2 | 1 | 4 | 2 |

| Fluconazole | 2 | 4 | 2 | 16 | 4 |

| Amphotericin B | 1 | 1 | 1 | 2 | 1 |

Table 2: In Vivo Efficacy of Compound 12 in a Murine Model of Systemic Candidiasis [1]

| Treatment Group | Fungal Load in Kidneys (CFU/gram) | % Reduction in Fungal Load |

| Control (Untreated) | 5.8 x 10^5 | - |

| Compound 12 (1 mg/kg) | 1.5 x 10^4 | 97.4% |

| Fluconazole (1 mg/kg) | 2.1 x 10^4 | 96.3% |

Experimental Protocols

The following methodologies are based on standardized procedures for in vitro antifungal susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is considered the reference standard for determining the MIC of antifungal agents against yeasts.

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various fungal isolates.

Materials:

-

Test compounds (e.g., 1,2,3-triazole fluconazole analogues)

-

Reference antifungal agents (e.g., fluconazole, amphotericin B)

-

Fungal isolates (e.g., Candida species)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator (35°C).

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

-

Prepare a suspension of fungal cells in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Preparation of Antifungal Dilutions:

-

Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well microtiter plates. The final concentration range should be appropriate to determine the MIC of each compound.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

-

Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

-

In Vivo Efficacy Study: Murine Model of Systemic Candidiasis

This model is used to evaluate the therapeutic potential of antifungal compounds in a living organism.

Objective: To assess the in vivo efficacy of a lead antifungal compound in reducing the fungal burden in a systemic infection model.

Materials:

-

Test compound (e.g., Compound 12)

-

Vehicle control

-

Swiss mice (or other appropriate strain)

-

Candida albicans strain for infection

-

Sterile saline

-

Equipment for intravenous injection and organ harvesting

Procedure:

-

Infection:

-

Prepare a standardized inoculum of Candida albicans in sterile saline.

-

Infect mice via intravenous injection (e.g., through the tail vein) with a lethal or sublethal dose of the fungal suspension.

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), administer the test compound or vehicle control to different groups of mice. The route of administration can be oral, intraperitoneal, or intravenous, depending on the compound's properties.

-

-

Evaluation of Fungal Burden:

-

At a predetermined endpoint (e.g., 48 hours post-treatment), humanely euthanize the mice.

-

Aseptically remove target organs, typically the kidneys, as they are a primary site of fungal colonization.

-

Homogenize the organs in sterile saline.

-

Perform serial dilutions of the homogenates and plate them on Sabouraud Dextrose Agar.

-

Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal load per gram of tissue.

-

-

Data Analysis:

-

Compare the fungal burden in the treated groups to the control group to determine the percentage reduction in fungal load.

-

Mechanism of Action and Signaling Pathways

Triazole antifungal agents, including fluconazole and its analogues, are known to exert their effect by inhibiting the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and integrity, leading to impaired fungal growth and cell death.

The primary target of triazoles is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene). This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol.

Diagram of the Ergosterol Biosynthesis Pathway

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungal agents.

Experimental Workflow for Antifungal Susceptibility Testing

References

A Technical Guide to Target Identification for Novel Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The development of new antifungal agents with novel mechanisms of action is a critical priority. A crucial step in this process is the identification and validation of specific fungal targets. This guide provides an in-depth overview of the core methodologies and strategies employed in the target identification of novel antifungal agents, using illustrative examples from published research.

I. Key Fungal Targets and Mechanisms of Action

The selective toxicity of antifungal drugs relies on targeting structures or pathways that are unique to fungi or are significantly different from their mammalian counterparts. The primary molecular targets for existing and emerging antifungal agents can be broadly categorized as follows:

-

Cell Wall Synthesis: The fungal cell wall, absent in mammalian cells, is an ideal target. Key components include β-glucans and chitin.[1][2]

-

Cell Membrane Integrity: Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The ergosterol biosynthesis pathway is a major target for several classes of antifungals.[1][3]

-

Nucleic Acid and Protein Synthesis: Inhibition of essential enzymes involved in DNA, RNA, or protein synthesis can be an effective antifungal strategy.[1]

-

Signal Transduction Pathways: Targeting signaling cascades crucial for fungal virulence, stress response, and morphogenesis is a promising area of research.[4]

A summary of major antifungal classes and their mechanisms of action is presented in Table 1.

Table 1: Major Classes of Antifungal Agents and Their Mechanisms of Action

| Antifungal Class | Primary Target | Mechanism of Action | Representative Drugs |

| Azoles | Lanosterol 14α-demethylase (Erg11p/CYP51) | Inhibits ergosterol biosynthesis, leading to the accumulation of toxic sterol intermediates and disruption of membrane function.[3][5][6] | Fluconazole, Itraconazole, Voriconazole, Posaconazole[3][6] |

| Polyenes | Ergosterol | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[3][5][7] | Amphotericin B, Nystatin[7][8] |

| Echinocandins | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, resulting in osmotic instability and cell lysis.[5][9] | Caspofungin, Micafungin, Anidulafungin[6][9] |

| Allylamines | Squalene epoxidase | Inhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway, leading to ergosterol depletion and accumulation of toxic squalene.[10] | Terbinafine, Naftifine[10][11] |

| Pyrimidines | DNA and RNA synthesis | 5-fluorocytosine (5-FC) is converted to 5-fluorouracil within fungal cells, which then disrupts DNA and RNA synthesis.[3][12] | Flucytosine[12] |

II. Experimental Protocols for Antifungal Target Identification

A multi-pronged approach is typically employed to identify the molecular target of a novel antifungal compound. This involves a combination of genetic, biochemical, and bioinformatic methods.

The first step involves determining the antifungal activity of a compound against a panel of fungal pathogens.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL) in RPMI-1640.

-

Add the fungal inoculum to each well containing the diluted compound. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Genetic methods are powerful tools for identifying potential drug targets by linking compound sensitivity to specific genes or pathways.

Protocol 2: Haploinsufficiency Profiling (HIP)

This technique identifies genes in which a 50% reduction in gene dosage (in a heterozygous diploid mutant) leads to increased sensitivity to a compound, suggesting the gene product may be the drug's target.

Materials:

-

A collection of heterozygous diploid deletion mutants of a model yeast (e.g., Saccharomyces cerevisiae)

-

Test compound

-

Growth medium (e.g., YPD)

-

Microtiter plates or solid agar plates

-

Plate reader or imaging system

Procedure:

-

Grow the library of heterozygous mutants in the presence of a sub-lethal concentration of the test compound.

-

Monitor the growth of each mutant strain relative to a wild-type control.

-

Strains that exhibit significantly reduced growth are considered "sensitive." The corresponding deleted gene is a candidate target.

-

Computational analysis is used to score the sensitivity of each mutant and identify statistically significant hits.

Once candidate targets are identified, biochemical assays are essential to confirm direct interaction and inhibition.

Protocol 3: Enzyme Inhibition Assay

This protocol is a generalized example for validating the inhibition of a candidate enzyme target.

Materials:

-

Purified recombinant target enzyme

-

Substrate for the enzyme

-

Test compound

-

Assay buffer

-

Detection system (e.g., spectrophotometer, fluorometer)

Procedure:

-

Incubate the purified enzyme with varying concentrations of the test compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

III. Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex relationships in drug discovery.

Caption: A generalized workflow for antifungal target identification.

The ergosterol biosynthesis pathway is a well-established target for many antifungal drugs. The following diagram illustrates the key steps and the points of inhibition by azoles and allylamines.

Caption: Inhibition points in the ergosterol biosynthesis pathway.

IV. Quantitative Data Summary

The efficacy of a novel antifungal agent is quantified through various metrics. Table 2 provides a template for summarizing and comparing the in vitro activity of a hypothetical novel compound against established antifungal agents.

Table 2: Comparative In Vitro Activity of a Novel Antifungal Agent

| Fungal Species | Novel Agent MIC₅₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) | Amphotericin B MIC₅₀ (µg/mL) | Caspofungin MIC₅₀ (µg/mL) |

| Candida albicans | ||||

| Candida glabrata | ||||

| Candida auris | ||||

| Aspergillus fumigatus | ||||

| Cryptococcus neoformans |

MIC₅₀: The minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

The identification of novel antifungal targets is a complex but essential endeavor in the fight against invasive fungal diseases. A systematic approach, combining robust screening methods, advanced genetic techniques, and rigorous biochemical validation, is paramount for success. The methodologies and frameworks presented in this guide offer a foundational understanding for researchers and drug development professionals dedicated to discovering the next generation of antifungal therapies.

References

- 1. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 2. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug repurposing strategies in the development of potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uspharmacist.com [uspharmacist.com]

- 8. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Emerging Antifungal Targets and Strategies [mdpi.com]

- 11. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Unraveling the Mode of Action of Antifungal Agent 85 Against Candida albicans: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida albicans remains a significant opportunistic fungal pathogen, driving the need for novel antifungal agents with improved efficacy and novel mechanisms of action. The designation "Antifungal Agent 85" refers to a specific bioconjugate molecule synthesized by linking a fluconazole analog with a bile acid moiety. This technical guide elucidates the probable mode of action of this compound against Candida albicans, contextualized within the established mechanisms of its constituent parts and the broader landscape of antifungal drug action. This document provides a comprehensive overview of the likely molecular targets, downstream cellular effects, and the experimental methodologies used to investigate such mechanisms. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction: The Challenge of Candida albicans and the Emergence of Novel Antifungals

Candida albicans is a leading cause of invasive fungal infections in humans, with mortality rates for systemic candidiasis remaining high. The therapeutic arsenal against this pathogen is limited, and the rise of antifungal resistance necessitates the development of new treatment strategies. One promising approach is the creation of bioconjugate drugs, which combine existing pharmacophores with other molecules to enhance efficacy, improve targeting, or overcome resistance mechanisms.

The compound referred to as "this compound" is a novel bioconjugate of a fluconazole analog and a bile acid. While detailed studies on this specific agent are not widely published, its mode of action can be inferred from the well-characterized mechanisms of its components.

The Dual-Component Strategy of this compound

The design of the fluconazole-bile acid bioconjugate 85 suggests a two-pronged approach to combating Candida albicans:

-

The Pharmacophore: A Fluconazole Analog: The core antifungal activity is derived from its fluconazole component. Fluconazole is a triazole antifungal that targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

-

The Carrier: A Bile Acid Moiety: Bile acids, with their amphiphilic nature, are hypothesized to act as a carrier for the fluconazole molecule. This could potentially enhance the drug's solubility, facilitate its passage across the fungal cell wall and membrane, or alter its interaction with efflux pumps, which are a common mechanism of azole resistance. Secondary bile acids themselves have been shown to possess direct antifungal properties by inhibiting the growth and morphogenesis of C. albicans.

Proposed Mechanism of Action of this compound

The primary mode of action of the fluconazole-bile acid bioconjugate 85 is the inhibition of ergosterol biosynthesis. This process is critical for the integrity and function of the fungal cell membrane.

Inhibition of Lanosterol 14α-Demethylase

Fluconazole and its analogs are potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to:

-

Depletion of Ergosterol: The fungal cell membrane becomes deficient in ergosterol, which is vital for maintaining its fluidity, integrity, and the function of membrane-bound proteins.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of 14α-methylated sterols, such as lanosterol. These sterols are toxic to the fungal cell, disrupting membrane structure and function.

The compromised cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect).

Signaling Pathway Disruption

The inhibition of ergosterol synthesis and the resulting membrane stress can trigger downstream signaling pathways in C. albicans.

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Antifungal Activity

While specific data for the fluconazole-bile acid bioconjugate 85 is limited, the following tables provide representative quantitative data for fluconazole and other antifungal agents against Candida albicans to serve as a benchmark.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antifungals against C. albicans

| Antifungal Agent | MIC Range (µg/mL) | Reference Strain(s) |

| Fluconazole | 0.25 - 16 | ATCC 90028, SC5314 |

| Amphotericin B | 0.125 - 1 | ATCC 90028, SC5314 |

| Caspofungin | 0.03 - 0.5 | ATCC 90028, SC5314 |

| Novel Fluconazole Analogs | 0.5 - 64 | Various clinical isolates |

Note: MIC values can vary significantly depending on the specific C. albicans strain (including resistant isolates) and the testing methodology (e.g., CLSI vs. EUCAST).

Table 2: Efficacy of Novel Fluconazole Analogs in an In Vivo Model

| Compound | Fungal Load Reduction (%) in Mice |

| Compound 12 (a 1,2,3-triazole analog) | 97.4 |

This data is from a study on fluconazole analogs and demonstrates the potential for high in vivo efficacy of modified fluconazole structures.

Detailed Experimental Protocols

The investigation of the mode of action of a novel antifungal agent like the bioconjugate 85 involves a series of standardized in vitro and in vivo assays.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of C. albicans.

Methodology (Broth Microdilution):

-

Inoculum Preparation: C. albicans is cultured overnight on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This is further diluted in RPMI 1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate.

-

Drug Dilution: A serial twofold dilution of the antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plate is incubated at 35°C for 24-48 hours.

-

Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth.

Caption: Workflow for MIC determination by broth microdilution.

Ergosterol Quantification Assay

Objective: To quantify the amount of ergosterol in the cell membrane of C. albicans after treatment with the antifungal agent.

Methodology (Spectrophotometric):

-

Cell Culture and Treatment: C. albicans is grown to mid-log phase and then treated with the antifungal agent (at sub-MIC concentrations) for a defined period.

-

Cell Harvesting and Saponification: Cells are harvested, washed, and weighed. The cell pellet is saponified with alcoholic potassium hydroxide.

-

Sterol Extraction: Non-saponifiable lipids (including ergosterol) are extracted with n-heptane.

-

Spectrophotometric Analysis: The absorbance of the n-heptane layer is read between 230 and 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve. The percentage of ergosterol is calculated based on the absorbance values at specific wavelengths.

Biofilm Inhibition Assay

Objective: To assess the ability of the antifungal agent to prevent the formation of C. albicans biofilms.

Methodology (Crystal Violet Staining):

-

Biofilm Formation: A standardized suspension of C. albicans is added to the wells of a 96-well plate containing various concentrations of the antifungal agent.

-

Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing and Staining: Non-adherent cells are removed by washing with PBS. The remaining biofilm is stained with crystal violet.

-

Destaining and Quantification: The crystal violet is solubilized with ethanol, and the absorbance is measured to quantify the biofilm biomass.

Conclusion and Future Directions

The fluconazole-bile acid bioconjugate, designated as this compound, represents a rational design approach to developing new antifungal therapies. Its proposed mode of action leverages the well-established ergosterol biosynthesis inhibitory activity of fluconazole, potentially enhanced by the carrier function of the bile acid moiety. While the direct antifungal properties of secondary bile acids may also contribute to its overall efficacy, further detailed investigations are required to fully elucidate the molecular interactions and cellular consequences of this specific bioconjugate on Candida albicans.

Future research should focus on:

-

Detailed kinetic studies of the inhibition of purified C. albicans lanosterol 14α-demethylase by agent 85.

-

Analysis of the sterol profile of C. albicans treated with agent 85 using advanced techniques like GC-MS.

-

Investigation of the uptake and intracellular localization of agent 85 in C. albicans.

-

Evaluation of the efficacy of agent 85 against a panel of fluconazole-resistant C. albicans isolates, particularly those with known resistance mechanisms (e.g., efflux pump overexpression).

A thorough understanding of the mode of action of such novel agents is paramount for their continued development and potential clinical application in the fight against life-threatening fungal infections.

Technical Guide: In Vitro Antifungal Susceptibility of Aspergillus fumigatus to Antifungal Agent 85

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Antifungal Agent 85 is a hypothetical agent. The data and methodologies presented in this document are based on published information for the triazole antifungal agent, isavuconazole, to serve as a representative example for technical guidance.

Introduction

Aspergillus fumigatus is the predominant airborne fungal pathogen, responsible for a wide spectrum of diseases, most notably invasive aspergillosis (IA) in immunocompromised individuals. The increasing incidence of azole resistance in clinical isolates necessitates robust and standardized in vitro susceptibility testing to guide therapeutic strategies and support the development of new antifungal agents.[1]

This technical guide provides an in-depth overview of the in vitro antifungal activity of the novel triazole, this compound, against Aspergillus fumigatus. It details the agent's mechanism of action by illustrating its interaction with key fungal signaling pathways, presents a summary of its antifungal potency through quantitative data, and outlines the standardized experimental protocols for determining its susceptibility profile.

Mechanism of Action and Relevant Fungal Signaling Pathways

This compound, as a member of the triazole class, functions by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway. The cellular response to this stress often involves compensatory activation of other signaling cascades, such as the Cell Wall Integrity and Calcineurin pathways.

Ergosterol Biosynthesis Pathway

The primary target of this compound is the enzyme 14-α sterol demethylase, a cytochrome P450 enzyme encoded by the cyp51A and cyp51B genes in A. fumigatus.[2][3] Inhibition of this enzyme blocks the conversion of lanosterol to ergosterol, the principal sterol in the fungal cell membrane. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane fluidity and function and inhibiting fungal growth.[3][4]

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a critical signaling cascade that governs cell wall homeostasis and responds to external stressors, including antifungal agents.[5][6] The core of this pathway in A. fumigatus is a conserved Mitogen-Activated Protein Kinase (MAPK) module. Upon cell wall stress, sensors activate a cascade involving the sequential phosphorylation of Bck1, Mkk2, and finally MpkA.[5][7] Activated MpkA translocates to the nucleus to regulate the expression of genes involved in cell wall synthesis and repair, potentially compensating for damage caused by antifungal agents.[7]

References

- 1. In Vitro Susceptibility of Aspergillus fumigatus to Isavuconazole: Correlation with Itraconazole, Voriconazole, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

- 6. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Novel Triazine-Based Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a novel class of triazine-containing heterocyclic compounds as potent antifungal agents. The document details the quantitative analysis of how structural modifications to the core scaffold influence antifungal efficacy, outlines the experimental protocols for synthesis and biological evaluation, and visualizes key relationships and workflows. The data presented here is based on published research on benzo[1][2]imidazo[1,2-d][1][3][4]triazine derivatives, which serve as a representative case study for the SAR of this emerging class of antifungals.[3]

Core Scaffold and Rationale

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique chemical scaffolds and mechanisms of action.[4] Triazine derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1][2][4][5] The benzo[1][2]imidazo[1,2-d][1][3][4]triazine core represents a promising lead structure for the development of new agricultural and clinical fungicides. This guide focuses on a series of these compounds designed to explore the impact of various substituents on their antifungal potency.

Quantitative Structure-Activity Relationship (SAR) Data

The antifungal activity of a series of synthesized benzo[1][2]imidazo[1,2-d][1][3][4]triazine derivatives was evaluated against several phytopathogenic fungi. The data, summarized below, highlights the key relationships between the nature and position of substituents on the phenyl ring (R²) and the resulting antifungal activity, measured as the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.

Table 1: Antifungal Activity of Benzo[1][2]imidazo[1,2-d][1][3][4]triazine Derivatives (4a-4w) [3]

| Compound | R¹ | R² | % Inhibition at 50 µg/mL vs. B. cinerea | % Inhibition at 50 µg/mL vs. R. solani | % Inhibition at 50 µg/mL vs. C. capsici |

| 4a | H | H | 62.1 | 32.0 | 52.1 |

| 4b | H | 2-F | 45.3 | 63.5 | 42.6 |

| 4c | H | 3-F | 48.4 | 45.2 | 48.7 |

| 4d | H | 4-F | 40.5 | 40.1 | 45.3 |

| 4e | H | 2-Cl | 43.2 | 48.5 | 40.2 |

| 4f | H | 3-Cl | 47.6 | 57.3 | 46.5 |

| 4g | H | 4-Cl | 70.5 | 58.0 | 60.3 |

| 4h | H | 2-Br | 68.6 | 53.7 | 48.4 |

| 4i | H | 4-Br | 68.4 | 50.6 | 45.3 |

| 4j | H | 2-CH₃ | 51.5 | 42.3 | 48.7 |

| 4k | H | 4-CH₃ | 50.8 | 48.5 | 43.5 |

| 4l | H | 2-OCH₃ | 50.5 | 40.2 | 57.8 |

| 4m | H | 4-OCH₃ | 50.8 | 45.3 | 48.9 |

| 4n | CH₃ | H | 69.2 | 53.9 | 58.9 |

| 4o | CH₃ | 4-Cl | 76.7 | 48.7 | 45.2 |

| 4p | CH₃ | 4-Br | 48.5 | 52.8 | 48.6 |

| 4q | CH₃ | 4-CH₃ | 52.1 | 48.9 | 40.3 |

| 4s | CH₃ | 2,4-diCl | 45.3 | 61.4 | 48.7 |

| 4t | CH₃ | 2-Cl-4-F | 48.9 | 50.2 | 66.8 |

| 4u | CH₃ | 2-F-4-Cl | 64.4 | 60.6 | 51.7 |

| 4v | CH₃ | 2,4-diF | 62.1 | 61.1 | 60.1 |

| Carbendazim | (Control) | >95.0 | >95.0 | >95.0 |

SAR Summary:

-

Effect of Phenyl Ring Substituents (R²): The presence of electron-withdrawing groups, such as halogen atoms (F, Cl, Br), on the phenyl ring generally enhances antifungal activity. For instance, compound 4g (4-Cl) showed significantly better activity against all tested fungi compared to the unsubstituted analog 4a .[3]

-

Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For chlorine substitution, the order of activity was generally para > ortho > meta. Compound 4g (4-Cl) was more potent than 4e (2-Cl) and 4f (3-Cl) against B. cinerea.[3]

-

Effect of Alkyl Group at R¹: The introduction of a methyl group at the R¹ position (e.g., compound 4n ) maintained or, in some cases, improved the antifungal activity compared to the unsubstituted analog (4a ). Notably, compound 4o (R¹=CH₃, R²=4-Cl) exhibited the highest inhibitory activity against B. cinerea (76.7%).[3]

-

Disubstitution Patterns: Dihalogenated compounds, such as 4u and 4v , demonstrated broad-spectrum activity, with inhibitory rates exceeding 60% against multiple fungal strains.[3]

Experimental Protocols

The synthesis of the target compounds is achieved through a multi-step process, which is outlined below.

-

Step 1: Synthesis of 2-(Halogenated alkyl)-1H-benzo[d]imidazoles (Intermediates 2a, 2b):

-

A mixture of o-phenylenediamine, a halo acid (e.g., chloroacetic acid or 2-chloropropionic acid), and hydrochloric acid in water is refluxed for several hours.

-

The reaction mixture is then cooled and neutralized with an aqueous ammonia solution.

-

The resulting precipitate is filtered, washed with water, and dried to yield the intermediate.

-

-

Step 2: Synthesis of 2-((1-(Substituted phenyl)hydrazinyl)alkyl)-1H-benzo[d]imidazoles (Intermediates 3a-3g):

-

The appropriate substituted phenylhydrazine is dissolved in ethanol.

-

Anhydrous potassium carbonate is added, followed by the dropwise addition of the halogenated benzimidazole intermediate (2a or 2b) dissolved in ethanol.

-

The mixture is stirred at room temperature for several hours.

-

The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

-

-

Step 3: Synthesis of Target Compounds (4a-4w):

-

The hydrazinyl intermediate (3a-3g) is dissolved in an excess of triethyl orthoformate.

-

The solution is refluxed for several hours.

-

After cooling, the resulting solid is filtered, washed with petroleum ether, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final product.

-

The antifungal activity of the synthesized compounds is determined using the mycelium growth rate method against various phytopathogenic fungi.

-

Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to about 50-60°C, the test compound, dissolved in a suitable solvent like DMSO, is added to the medium to achieve the desired final concentration (e.g., 50 µg/mL). The medium is then poured into sterile Petri dishes. A solvent control (DMSO in PDA) and a positive control (e.g., Carbendazim) are also prepared.

-

Inoculation: A 5 mm diameter mycelial disc is cut from the edge of an actively growing culture of the test fungus and placed at the center of the prepared PDA plates.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25 ± 1°C) for a period of 48-72 hours, or until the mycelial growth in the control plate reaches the edge.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

-

Calculation: The percentage inhibition of mycelial growth is calculated using the formula:

-

Inhibition (%) = [(C - T) / C] × 100

-

Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.[3]

-

Visualizations

Caption: SAR summary for benzo[1][2]imidazo[1,2-d][1][3][4]triazine derivatives.

References

- 1. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review | Semantic Scholar [semanticscholar.org]

- 3. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Preliminary Toxicity Screening of Antifungal Agent 85: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel investigational compound, Antifungal Agent 85. The document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical toxicity data and detailed experimental methodologies. The data presented herein is hypothetical and serves as an illustrative example of a typical toxicity screening workflow.

Introduction

The discovery and development of new antifungal agents are critical to combat the rise of invasive fungal infections and drug-resistant strains.[1] this compound is a novel synthetic compound that has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi. A crucial step in the preclinical development of any new therapeutic candidate is a thorough evaluation of its safety profile.[2] This guide outlines the initial in vitro and in vivo toxicity studies conducted to assess the potential risks associated with this compound.

The preliminary toxicity screening follows a tiered approach, beginning with in vitro assays to evaluate cytotoxicity and genotoxicity, followed by in vivo studies to determine acute systemic toxicity. This strategy allows for early identification of potential liabilities and informs the decision-making process for further development.[3]

Data Summary

The following tables summarize the quantitative data from the preliminary toxicity screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound against human cell lines and a representative fungal species. The selectivity index (SI) is calculated as the ratio of the IC50 in the mammalian cell line to the Minimum Inhibitory Concentration (MIC) against the fungal species.

| Cell Line / Fungal Species | Assay Type | Endpoint | Value (µg/mL) | Selectivity Index (SI) |

| Candida albicans (ATCC 90028) | Broth Microdilution | MIC | 0.25 | - |

| HepG2 (Human Liver Carcinoma) | MTT Assay | IC50 (48h) | 75.3 | 301.2 |

| HEK293 (Human Embryonic Kidney) | MTT Assay | IC50 (48h) | > 100 | > 400 |

| Human Dermal Fibroblasts | MTT Assay | IC50 (48h) | 92.1 | 368.4 |

Table 2: Genotoxicity Assessment of this compound

This table summarizes the results from in vitro genotoxicity assays designed to detect mutagenicity and DNA damage.

| Assay | Test System | Concentration Range (µg/mL) | Metabolic Activation (S9) | Result |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium (TA98, TA100) | 1 - 500 | With & Without | Negative |

| Comet Assay (Single Cell Gel Electrophoresis) | Human Lymphocytes | 10 - 100 | N/A | Negative (No significant increase in % Tail DNA) |

Table 3: Acute In Vivo Toxicity of this compound in Rodents

This table provides the results of a single-dose acute oral toxicity study in mice, conducted to determine the median lethal dose (LD50) and observe potential clinical signs of toxicity.

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Observations |

| Mouse (ICR) | Oral (gavage) | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed up to the limit dose. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This protocol is used to assess the effect of this compound on the metabolic activity of mammalian cell lines, which is an indicator of cell viability.

-

Cell Culture : Human cell lines (HepG2, HEK293, Human Dermal Fibroblasts) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment : this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 200 µg/mL. The final DMSO concentration is kept below 0.5%. 100 µL of the diluted compound is added to the respective wells. Control wells receive medium with 0.5% DMSO.

-

Incubation : The plates are incubated for 48 hours at 37°C.

-

MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition : The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This assay evaluates the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3][4][5][6][7]

-

Strain Preparation : Histidine-dependent strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are grown overnight in nutrient broth.

-

Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[3]

-

Plate Incorporation Method :

-

To 2 mL of molten top agar at 45°C, 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activated system) are added.

-

The mixture is poured onto minimal glucose agar plates.

-

-

Incubation : Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis : The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

This assay detects DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[2][8][9][10][11]

-

Cell Treatment : Human lymphocytes are treated with this compound at various concentrations (10-100 µg/mL) for 3 hours at 37°C. A positive control (e.g., hydrogen peroxide) and a negative control (vehicle) are included.

-

Slide Preparation : Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis : The slides are immersed in a cold lysis solution (containing high salt and detergents) overnight to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding : Slides are placed in an electrophoresis chamber filled with alkaline buffer (pH > 13) for 20 minutes to allow the DNA to unwind.

-

Electrophoresis : Electrophoresis is carried out at a low voltage (e.g., 1V/cm) for 20-30 minutes.[9] Fragmented DNA migrates from the nucleus, forming a "comet" shape.

-

Neutralization and Staining : Slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and visualized using a fluorescence microscope.

-

Data Analysis : Images are analyzed using specialized software to quantify the extent of DNA damage. The percentage of DNA in the comet tail (% Tail DNA) is the primary metric. A significant, dose-dependent increase in % Tail DNA indicates genotoxicity.

This study is performed to determine the acute toxicity of a single oral dose of this compound and to identify the maximum tolerated dose (MTD). The protocol is based on OECD Test Guideline 423 (Acute Toxic Class Method).[12][13]

-

Animals : Healthy, young adult ICR mice (8-12 weeks old) are used. Animals are housed in standard conditions with ad libitum access to food and water.

-

Dosing : A starting dose (e.g., 300 mg/kg) of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered by oral gavage to a group of 3 female mice.

-

Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes continuously for the first 4 hours after dosing and then daily for 14 days.[14][15]

-

Step-wise Procedure :

-

If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group of 3 mice.

-

If mortality occurs, the test is repeated at a lower dose level.

-

-

Endpoint : The study allows for the estimation of the LD50 and classification of the substance into a toxicity category.

-

Necropsy : At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any treatment-related abnormalities.

Visualizations

The following diagrams illustrate the logical flow of the preliminary toxicity screening process and a hypothetical signaling pathway for cytotoxicity.

Caption: Preliminary Toxicity Screening Workflow for this compound.

Caption: Tiered Approach to Preclinical Toxicity Assessment.

Caption: Hypothetical Signaling Pathway for Antifungal-Induced Apoptosis.

Conclusion

The preliminary toxicity screening of this compound indicates a favorable early safety profile. The compound demonstrates high selectivity for fungal cells over mammalian cells in vitro, with no evidence of mutagenicity or DNA damage at the tested concentrations. Furthermore, the acute in vivo study suggests low systemic toxicity, with an oral LD50 greater than 2000 mg/kg in mice. These results support the continued preclinical development of this compound as a potential therapeutic candidate. Subsequent studies should focus on repeat-dose toxicity to evaluate the effects of longer-term exposure.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 13. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Molecular Docking of Novel Antifungal Agents

Introduction